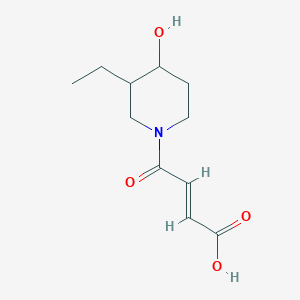
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
描述
(E)-4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid, more commonly known as E4HOPA, is a novel piperidine-derived acyl-CoA synthetase inhibitor that has recently been studied for its potential applications in the fields of biochemistry, physiology, and medical research. E4HOPA is a small molecule that can be synthesized in a simple and cost-effective manner, and has been found to interact with a variety of proteins, enzymes, and other molecules in the body. In
科学研究应用
E4HOPA has been studied for its potential applications in biochemistry, physiology, and medical research. The molecule has been found to interact with a variety of proteins, enzymes, and other molecules in the body, and has been shown to have a variety of effects on biochemical pathways. In particular, E4HOPA has been found to inhibit the activity of acyl-CoA synthetase, an enzyme that plays an important role in fatty acid metabolism. This inhibition has been found to have a number of effects on biochemical pathways, and has been studied for its potential applications in the treatment of metabolic diseases such as obesity, diabetes, and fatty liver disease.
作用机制
E4HOPA has been found to interact with a variety of proteins, enzymes, and other molecules in the body. In particular, the molecule has been found to interact with acyl-CoA synthetase, an enzyme that plays an important role in fatty acid metabolism. The interaction of E4HOPA with acyl-CoA synthetase results in the inhibition of the enzyme’s activity, which in turn has a number of effects on biochemical pathways. Specifically, the inhibition of acyl-CoA synthetase activity results in the inhibition of fatty acid synthesis, leading to a decrease in the levels of fatty acids in the body. This decrease in fatty acids can then lead to a number of physiological effects, such as a decrease in body fat, an increase in energy expenditure, and an increase in glucose uptake.
Biochemical and Physiological Effects
E4HOPA has been found to have a number of biochemical and physiological effects. The inhibition of acyl-CoA synthetase activity by E4HOPA results in the inhibition of fatty acid synthesis, leading to a decrease in the levels of fatty acids in the body. This decrease in fatty acids can then lead to a number of physiological effects, such as a decrease in body fat, an increase in energy expenditure, and an increase in glucose uptake. In addition, E4HOPA has been found to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
实验室实验的优点和局限性
The advantages of using E4HOPA in laboratory experiments include its low cost and simple synthesis method, as well as its ability to interact with a variety of proteins, enzymes, and other molecules in the body. In addition, the molecule has been found to have a variety of effects on biochemical pathways, making it a useful tool for studying the effects of fatty acid metabolism on physiological processes. However, there are some limitations to using E4HOPA in laboratory experiments. The molecule has not been extensively studied, and its effects on the body are not fully understood. In addition, the molecule is not approved for clinical use, and its safety and efficacy in humans have not been established.
未来方向
Despite its potential applications, the effects of E4HOPA on the body are not fully understood. Therefore, further research is needed to better understand the biochemical and physiological effects of the molecule. In addition, further research is needed to determine the safety and efficacy of E4HOPA in humans. Finally, it is important to explore the potential applications of E4HOPA in the treatment of metabolic diseases such as obesity, diabetes, and fatty liver disease, as well as its potential use in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
属性
IUPAC Name |
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h3-4,8-9,13H,2,5-7H2,1H3,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAPQOCEECIOBZ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN(CCC1O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



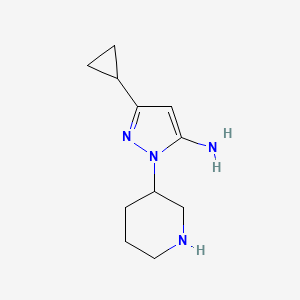

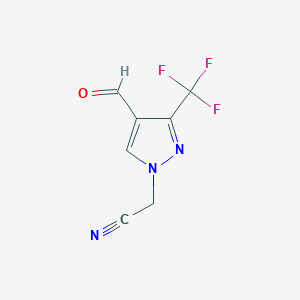
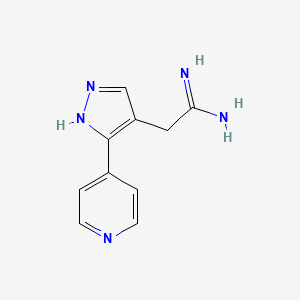
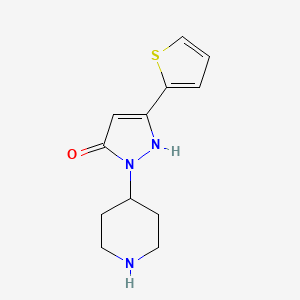

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)
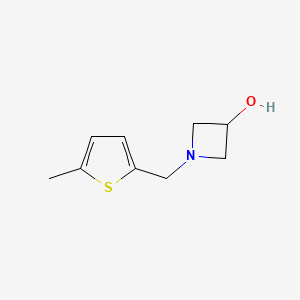
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1491019.png)
